![molecular formula C13H10N2O2 B045572 Methyl-9H-Pyrido[3,4-b]indol-1-carboxylat CAS No. 3464-66-2](/img/structure/B45572.png)

Methyl-9H-Pyrido[3,4-b]indol-1-carboxylat

Übersicht

Beschreibung

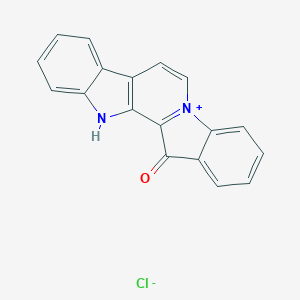

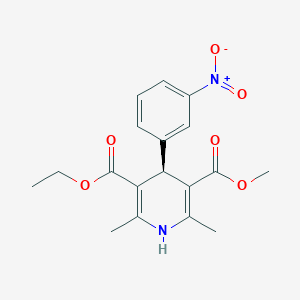

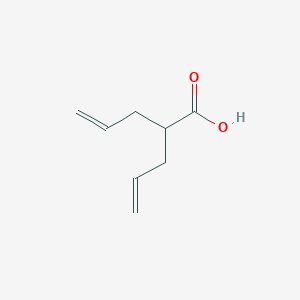

Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is a compound belonging to the class of β-carbolines, which are heterocyclic compounds containing a pyridine ring fused to an indole structure.

Wissenschaftliche Forschungsanwendungen

Methyl 9H-pyrido[3,4-b]indole-1-carboxylate has several scientific research applications, including:

Zukünftige Richtungen

The future directions for research on “methyl 9H-pyrido[3,4-b]indole-1-carboxylate” could involve further exploration of its synthesis methods, particularly the one-pot process involving alcohol oxidation, Pictet-Spengler cyclisation, and oxidative aromatisation . Additionally, more research is needed to understand its mechanism of action, particularly its inhibitory effect on CYP .

Wirkmechanismus

Target of Action

Methyl 9H-pyrido[3,4-b]indole-1-carboxylate, also known as 1-Methoxycarbonyl-beta-carboline, is a natural alkaloid The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It belongs to the class of organic compounds known as harmala alkaloids . These compounds are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3,4-b]indole . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Beta-carbolines are known to be involved in a number of biologically active molecules and have shown activity against alzheimer’s disease, bacterial infection, inflammation, hiv and aids, and various forms of cancers . The downstream effects of these pathways are diverse and depend on the specific targets and the cellular context.

Result of Action

Given its classification as a harmala alkaloid , it may have potential therapeutic applications in various diseases, including Alzheimer’s disease, bacterial infections, inflammation, HIV and AIDS, and various forms of cancers .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1-Methoxycarbonyl-beta-carboline are diverse. It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules . The precursor compounds for its biosynthesis include serotonin (syn. 5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates .

Molecular Mechanism

The molecular mechanism of action of 1-Methoxycarbonyl-beta-carboline is complex. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-Methoxycarbonyl-beta-carboline can vary with different dosages in animal models

Metabolic Pathways

1-Methoxycarbonyl-beta-carboline is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing methyl 9H-pyrido[3,4-b]indole-1-carboxylate involves a manganese dioxide mediated one-pot synthesis. This method includes alcohol oxidation, Pictet-Spengler cyclization, and oxidative aromatization . The reaction conditions typically involve the use of manganese dioxide as an oxidizing agent, and the process can be carried out in a single operation, making it efficient and cost-effective .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the one-pot synthesis method mentioned above could be adapted for large-scale production due to its simplicity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 9H-pyrido[3,4-b]indole-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like manganese dioxide.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxylate group.

Common Reagents and Conditions

Oxidizing Agents: Manganese dioxide is commonly used for oxidation reactions.

Reducing Agents: Common reducing agents like lithium aluminum hydride may be used, although specific examples are limited.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted β-carbolines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is unique due to its specific carboxylate group, which can be modified to produce a variety of derivatives with different biological activities . This makes it a versatile compound for research and development in medicinal chemistry.

Eigenschaften

IUPAC Name |

methyl 9H-pyrido[3,4-b]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNCTTUBAHKEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188208 | |

| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3464-66-2 | |

| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

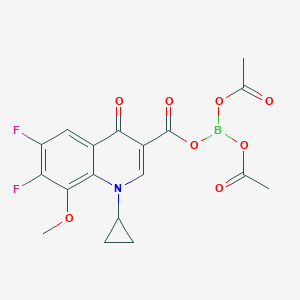

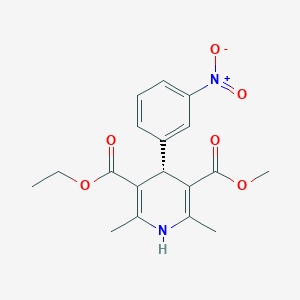

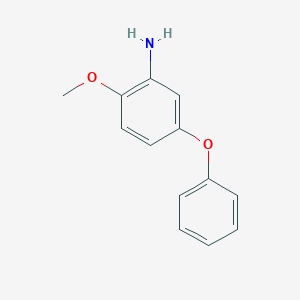

Feasible Synthetic Routes

Q1: What are the key structural features of methyl 9H-pyrido[3,4-b]indole-1-carboxylate?

A1: Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is characterized by its β-carboline core structure. This core comprises an indole ring fused with a pyridine ring. The "1-methoxycarbonyl" designation indicates the presence of a methyl ester group (-COOCH3) attached to the first carbon atom of the β-carboline scaffold.

Q2: How is methyl 9H-pyrido[3,4-b]indole-1-carboxylate synthesized?

A2: A recent study [] highlights a novel synthetic route for methyl 9H-pyrido[3,4-b]indole-1-carboxylate. This one-pot method utilizes manganese dioxide (MnO2) to mediate three crucial steps:

Q3: Where has methyl 9H-pyrido[3,4-b]indole-1-carboxylate been found in nature?

A3: Methyl 9H-pyrido[3,4-b]indole-1-carboxylate has been isolated from the leaves of the Ailanthus altissima tree []. This discovery highlights the presence of this compound in natural sources and prompts further investigation into its potential biological roles.

Q4: Why is there interest in developing synthetic routes for methyl 9H-pyrido[3,4-b]indole-1-carboxylate and related compounds?

A4: The carboline ring system, inherent to methyl 9H-pyrido[3,4-b]indole-1-carboxylate, represents a significant pharmacophore, a molecular framework known to interact with biological targets. This makes it valuable in drug discovery and development. Efficient synthetic routes allow researchers to generate diverse analogs containing this carboline moiety, potentially unlocking new therapeutic agents [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)

![N-(5-Fluoro-1H-benzo[d]imidazol-6-yl)formamide](/img/structure/B45508.png)

![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)